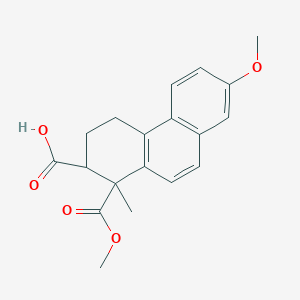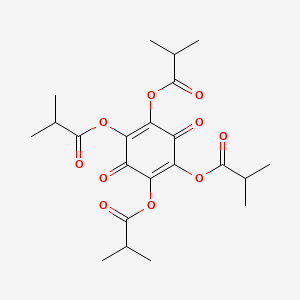
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexadiene core with multiple functional groups, making it a versatile molecule for chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) typically involves the oxidation of a precursor compound, such as 3,6-dihydroxycyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid. This oxidation is often carried out using nitrogen oxides in the presence of a molecular sieve, such as Molecular Sieve 4A . The precursor compound can be synthesized via the self-condensation of diethyl acetonedicarboxylate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The functional groups on the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Nitrogen oxides, molecular sieves.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) involves its ability to act as an electron acceptor. This property allows it to participate in redox reactions, where it can accept electrons from other molecules. The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used, such as in biochemical assays or industrial processes .
類似化合物との比較
Similar Compounds
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride: A strong electron acceptor with similar structural features.
4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile: Known for its use in the preparation of radical anion salts.
3,6-Dioxo-1,4-cyclohexadiene-1,2,4,5-tetrayl tetraacetate: Another derivative with multiple functional groups.
Uniqueness
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) stands out due to its specific ester functional groups, which provide unique reactivity and solubility properties. This makes it particularly useful in applications requiring specific solubility characteristics and reactivity profiles.
特性
CAS番号 |
2969-16-6 |
|---|---|
分子式 |
C22H28O10 |
分子量 |
452.5 g/mol |
IUPAC名 |
[2,4,5-tris(2-methylpropanoyloxy)-3,6-dioxocyclohexa-1,4-dien-1-yl] 2-methylpropanoate |
InChI |
InChI=1S/C22H28O10/c1-9(2)19(25)29-15-13(23)17(31-21(27)11(5)6)18(32-22(28)12(7)8)14(24)16(15)30-20(26)10(3)4/h9-12H,1-8H3 |
InChIキー |
YJTMPPLOGFETMM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)OC1=C(C(=O)C(=C(C1=O)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



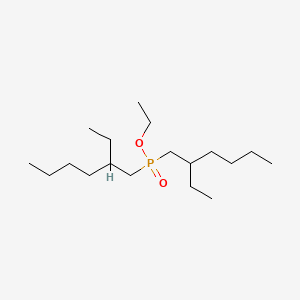
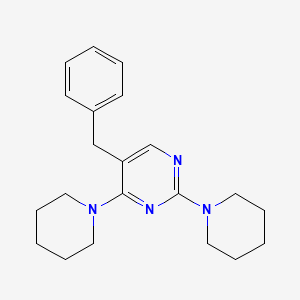
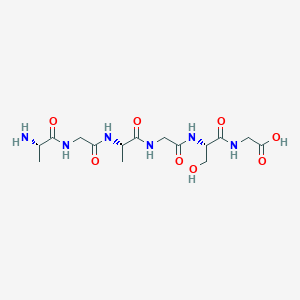

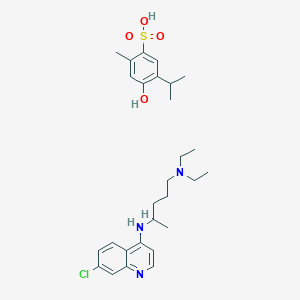

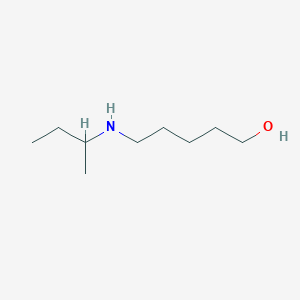

![2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B14740496.png)

![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)
![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
